Cas no 77173-67-2 (Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate)
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate
- AC1MX7HK
- AC1Q32YZ
- Ethyl 4-Chloro-8-Cyano-3-Quinolinecarboxylate
- Oprea1_224462
- PubChem19877
- SureCN528517
- FT-0757666
- 6J-063
- Ethyl4-chloro-8-cyanoquinoline-3-carboxylate
- ETHYL 4-CHLORO-8-CYANOQUINOXALINE-3-CARBOXYLATE
- AKOS005097194
- SCHEMBL528517
- DTXSID80396054
- A9774
- MFCD00173414
- s10356
- 77173-67-2
- SB68737
- 4-Chloro-8-cyanoquinoline-3-carboxylic acid ethyl este
-
- MDL: MFCD26405721
- Inchi: 1S/C13H9ClN2O2/c1-2-18-13(17)10-7-16-12-8(6-15)4-3-5-9(12)11(10)14/h3-5,7H,2H2,1H3
- InChI Key: MHOFAUCLSGVKOH-UHFFFAOYSA-N
- SMILES: ClC1C(C(=O)OCC)=CN=C2C(C#N)=CC=CC2=1
Computed Properties
- Exact Mass: 260.03537
- Monoisotopic Mass: 260.035
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 365
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.8
- Topological Polar Surface Area: 63A^2
Experimental Properties
- Color/Form: 。
- Density: 1.37
- Boiling Point: 398.2°C at 760 mmHg
- Flash Point: 194.6°C
- Refractive Index: 1.624
- PSA: 62.98
- LogP: 2.93658
- Sensitiveness: Air Sensitive
- Solubility: 。
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM144997-10g |
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate |
77173-67-2 | 97% | 10g |
$438 | 2021-08-05 | |
| TRC | E941360-50mg |
Ethyl 4-Chloro-8-cyanoquinoline-3-carboxylate |
77173-67-2 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E941360-100mg |
Ethyl 4-Chloro-8-cyanoquinoline-3-carboxylate |
77173-67-2 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E941360-500mg |
Ethyl 4-Chloro-8-cyanoquinoline-3-carboxylate |
77173-67-2 | 500mg |
$ 275.00 | 2022-06-05 | ||
| Fluorochem | 229052-1g |
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate |
77173-67-2 | 95% | 1g |
£91.00 | 2022-02-28 | |
| Fluorochem | 229052-5g |
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate |
77173-67-2 | 95% | 5g |
£274.00 | 2022-02-28 | |
| Chemenu | CM144997-1g |
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate |
77173-67-2 | 97% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM144997-5g |
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate |
77173-67-2 | 97% | 5g |
$*** | 2023-05-29 | |
| abcr | AB176638-1 g |
Ethyl 4-chloro-8-cyanoquinoxaline-3-carboxylate, 95%; . |
77173-67-2 | 95% | 1 g |
€239.80 | 2023-07-20 | |
| abcr | AB176638-5 g |
Ethyl 4-chloro-8-cyanoquinoxaline-3-carboxylate, 95%; . |
77173-67-2 | 95% | 5 g |
€613.20 | 2023-07-20 |
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate Suppliers
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate (CAS No. 77173-67-2): A Comprehensive Overview
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate, with the CAS registry number 77173-67-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, often referred to as Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate, has garnered attention due to its unique structural properties and potential applications in advanced materials and pharmaceuticals. Recent studies have highlighted its role in the development of novel organic semiconductors and its potential as a precursor for bioactive molecules.
The molecular structure of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate is characterized by a quinoline backbone, which serves as a versatile platform for functionalization. The presence of a cyano group at the 8-position and a chloro substituent at the 4-position introduces electronic and steric effects that can be exploited for tuning the compound's properties. Additionally, the ester group at the 3-position provides flexibility for further chemical modifications, making this compound a valuable building block in organic synthesis.
Recent research has focused on the synthesis and characterization of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate using green chemistry principles. Scientists have developed efficient catalytic methods to synthesize this compound, reducing the environmental impact of traditional synthesis routes. These advancements not only enhance the sustainability of production but also pave the way for large-scale manufacturing of related compounds.
In terms of applications, Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate has shown promise in the field of optoelectronics. Its quinoline-based structure exhibits strong fluorescence properties, making it a candidate for use in light-emitting diodes (LEDs) and other optoelectronic devices. Researchers have also explored its potential as a precursor for metal-free catalysts, which could revolutionize industrial processes by reducing reliance on expensive transition metals.
Moreover, Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate has been investigated for its biological activity. Studies have demonstrated that this compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. This finding opens up new avenues for its application in drug development, where it could serve as a lead compound for designing novel antibiotics.
The synthesis of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate involves a series of well-established organic reactions, including Friedel-Crafts alkylation and nucleophilic substitution. However, recent advancements in catalysis have enabled more efficient pathways, such as microwave-assisted synthesis and continuous-flow processes. These methods not only improve reaction yields but also reduce production time and costs.
From an environmental standpoint, the development of sustainable synthesis routes for Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate aligns with global efforts to promote green chemistry. By minimizing waste generation and utilizing renewable feedstocks, researchers are contributing to a more eco-friendly chemical industry.
In conclusion, Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate (CAS No. 77173-67-2) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application development, positions it as a key player in modern materials science and pharmaceutical research.
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